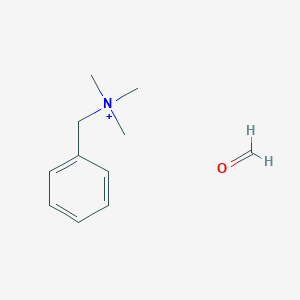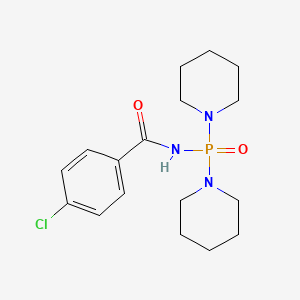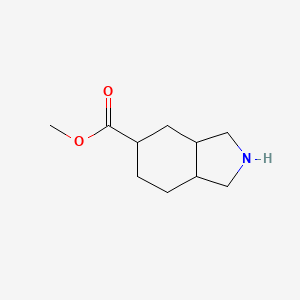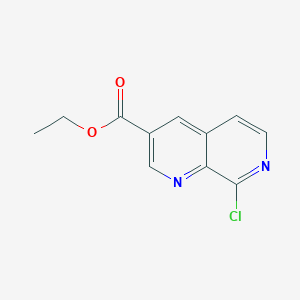
Benzyltrimethylazanium; formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrimethylazanium; formaldehyde is a compound that combines benzyltrimethylazanium, a quaternary ammonium ion, with formaldehyde, the simplest aldehyde. Benzyltrimethylazanium is known for its role as a phase-transfer catalyst, while formaldehyde is widely recognized for its use in various industrial applications and its presence as a common environmental pollutant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyltrimethylazanium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. This reaction is exothermic and requires careful temperature control to prevent overheating . The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylazanium hydroxide by reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of benzyltrimethylazanium typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltrimethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium oxide.
Reduction: It can be reduced to form benzyltrimethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for the formation of benzyltrimethylazanium hydroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include benzyltrimethylammonium oxide, benzyltrimethylamine, and various substituted benzyltrimethylazanium compounds .
Wissenschaftliche Forschungsanwendungen
Benzyltrimethylazanium; formaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzyltrimethylazanium involves its role as a phase-transfer catalyst, where it facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. Formaldehyde, on the other hand, exerts its effects through its high reactivity, forming adducts with various biomolecules and participating in numerous chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzyltrimethylazanium include:
Benzyltriethylazanium: Another quaternary ammonium ion with similar catalytic properties.
Tetramethylammonium hydroxide: A simpler quaternary ammonium compound used in similar applications.
Uniqueness
Benzyltrimethylazanium is unique due to its specific structure, which provides distinct catalytic properties and reactivity compared to other quaternary ammonium compounds. Its combination with formaldehyde further enhances its versatility and applicability in various scientific and industrial fields .
Eigenschaften
Molekularformel |
C11H18NO+ |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
benzyl(trimethyl)azanium;formaldehyde |
InChI |
InChI=1S/C10H16N.CH2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H2/q+1; |
InChI-Schlüssel |
NUSQJHHRTYFEIL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)

![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)


![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)


![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
